molecular formula C9H8N4O5 B228660 N'-ethylidene-3,5-dinitrobenzohydrazide

N'-ethylidene-3,5-dinitrobenzohydrazide

Cat. No.: B228660
M. Wt: 252.18 g/mol
InChI Key: JPYBBMYSLSEHAY-WTDSWWLTSA-N
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Description

N'-Ethylidene-3,5-dinitrobenzohydrazide is a hydrazone derivative characterized by a 3,5-dinitrobenzohydrazide backbone conjugated with an ethylidene group (-CH₂CH₃) via a hydrazone linkage. These derivatives are synthesized through condensation reactions between substituted aldehydes/ketones and hydrazide precursors, as exemplified by protocols in , and 16 .

Hydrazones are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and their ability to act as precursors for heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit antimicrobial and antioxidant activities . For instance, 2-hydroxy-3,5-dinitrobenzohydrazide (MW: 242.15 g/mol) serves as a common precursor for synthesizing bioactive hydrazones and oxadiazoles . Modifications to the hydrazone moiety, such as halogenation or methylation, significantly influence physicochemical properties (e.g., solubility, logP) and biological efficacy .

Properties

Molecular Formula

C9H8N4O5

Molecular Weight

252.18 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C9H8N4O5/c1-2-10-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h2-5H,1H3,(H,11,14)/b10-2+

InChI Key

JPYBBMYSLSEHAY-WTDSWWLTSA-N

SMILES

CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of N'-ethylidene-3,5-dinitrobenzohydrazide analogs vary based on substituents attached to the benzylidene or hydrazide groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Hydrazone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
N'-(3,5-Dibromo-4-hydroxybenzylidene)-N-methyl-3,5-dinitrobenzohydrazide 3,5-Dibromo-4-hydroxy, N-methyl 502.89 Antichlamydial activity; enhanced lipophilicity (c log S: data not shown) Condensation with aldehyde in ethanol
N′-(4-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide 4-Hydroxybenzylidene ~317.22* Radical scavenging (HOO˙/CH₃OO˙); high antioxidant activity via H-bond donation Reflux in ethanol
(E)-2-Hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide 2-Nitrobenzylidene 375.25 Utility in organic synthesis; limited solubility data Aldehyde-hydrazide condensation
2-Hydroxy-3,5-dinitrobenzohydrazide Parent hydrazide (no substituent) 242.15 Precursor for heterocycles; low solubility (requires polar solvents) Hydrazine reaction
3-Acetyl-2,3-dihydro-1,3,4-oxadiazole derivative Oxadiazole ring from hydrazone ~330.25* Antibacterial (MIC: 15.1 μg/mL against S. aureus and E. coli) Acetic anhydride reflux

*Calculated from molecular formulas.

Key Findings:

Hydroxy Groups: The 4-hydroxybenzylidene derivative () demonstrates superior radical scavenging due to phenolic -OH groups, which donate hydrogen atoms to neutralize free radicals . Nitro Groups: Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, improving stability and reactivity in synthetic applications .

Structural Modifications and Applications :

  • Conversion of hydrazones to 1,3,4-oxadiazoles (e.g., ) enhances antibacterial activity, likely due to increased ring rigidity and improved target binding .
  • Methylation on the hydrazide nitrogen (e.g., N-methyl in ) alters solubility and logP, impacting pharmacokinetics .

Synthetic Methodologies: Solvent Systems: Ethanol is commonly used for condensation reactions (), while dichloromethane aids in low-temperature syntheses (). Purification: Column chromatography (silica gel) or recrystallization (diethyl ether) ensures high purity .

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